(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine” is a chemical compound with the following properties:
CAS Number: 1340454-83-2
Molecular Formula: CHNS
Molecular Weight: 198.33 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between 3-methylbutan-2-amine and 1-(1,3-thiazol-2-yl)propan-1-amine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions::Solvent: Organic solvent (e.g., dichloromethane, ethanol)
Temperature: Room temperature or slightly elevated
Catalyst: None required
Industrial Production Methods:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above-described route.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: The key reaction for its synthesis.
Other Reactions: Limited information is available, but it may undergo further transformations.
Base-Catalyzed Nucleophilic Substitution:
Major Products:: The major product is “(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine” itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have pharmacological properties.
Industry: Limited information, but it could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, leading to its observed effects.
Comparison with Similar Compounds
While detailed comparisons are scarce, “(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine” stands out due to its unique structure. Similar compounds include tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride .
Properties
Molecular Formula |
C10H18N2S |
---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)8(3)12-9(4)10-11-5-6-13-10/h5-9,12H,1-4H3 |
InChI Key |
PXPJVWXZPOPXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.